2,2-Difluorocyclononanone
Overview
Description
Scientific Research Applications
Selective Difluoromethylation and Monofluoromethylation Reactions
Fluorine atoms and fluorinated moieties, including difluoromethyl and monofluoromethyl groups, play critical roles in life science and materials science applications. These groups can significantly impact the properties of target molecules, leading to the development of various pharmaceuticals and agrochemicals. Selective di- and monofluoromethylation methods represent straightforward synthetic approaches for introducing CF2H and CH2F groups into organic molecules, highlighting the importance of fluorination in enhancing molecular function and stability (Jinbo Hu, Wei Zhang, Fei Wang, 2009).
Direct and Regioselective C-H Oxidative Difluoromethylation of Heteroarenes
The difluoromethyl group (CF2H) is of great interest in medicinal chemistry due to its ability to improve the biological properties of molecules. A copper-mediated C-H oxidative difluoromethylation method enables the convenient synthesis of difluoromethylated heteroarenes, demonstrating the utility of difluoromethylation in drug development and materials science (Shengzhen Zhu et al., 2018).
Transition-Metal-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides
Transition-metal-catalyzed difluoroalkylations have emerged as powerful strategies for introducing difluoroalkyl groups into aromatic compounds. These methods provide efficient routes to difluoroalkylated (hetero)arenes, highlighting the role of difluoroalkylation in enhancing the properties of organic molecules for potential applications in life sciences and material sciences (Zhange Feng, Yu‐Lan Xiao, Xingang Zhang, 2018).
Properties
IUPAC Name |
2,2-difluorocyclononan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEWKUFGPZOLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CCC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318803 | |
Record name | 2,2-Difluorocyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638830-51-9 | |
Record name | 2,2-Difluorocyclononanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638830-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluorocyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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